molecular formula C13H19N3O B12358256 N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B12358256
M. Wt: 233.31 g/mol
InChI Key: CDJQJMWMMWSOCT-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide is a chemical compound with the CAS Registry Number 1016857-30-9 . It has a molecular formula of C 13 H 19 N 3 O and a molecular weight of 233.31 g/mol . The compound features a benzene carboximidamide core structure that is substituted with an N'-hydroxy group and a piperidin-1-ylmethyl moiety at the 3-position, which may be represented by the SMILES notation: N/C(C1=CC=CC(CN2CCCCC2)=C1)=N\O . This molecular architecture, particularly the presence of the amidine and hydroxyimine functional groups, is of significant interest in medicinal chemistry research. Such compounds are frequently investigated as key intermediates or potential pharmacophores in the synthesis of enzyme inhibitors, including various protease inhibitors . The piperidine methyl substitution is a common structural feature used to modulate the physicochemical properties and binding affinity of drug candidates. Researchers utilize this For Research Use Only (RUO) material in early-stage drug discovery and development programs. It is strictly for laboratory research and not for diagnostic, therapeutic, or any other human use. Proper storage conditions and safe handling practices should be followed in accordance with the provided safety documentation.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15)

InChI Key

CDJQJMWMMWSOCT-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=CC=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Direct Hydroxylamine Substitution Method

The most widely reported synthesis of N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves the direct substitution of a hydroxylamine group onto a preformed carboximidamide intermediate. This method is favored for its simplicity and scalability.

Reaction Mechanism and Reagents

The reaction begins with 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (1 ), which undergoes nucleophilic substitution with hydroxylamine (NH₂OH ) in the presence of a base. The hydroxylamine acts as a nucleophile, displacing a leaving group (typically a hydroxyl or amine proton) to form the N'-hydroxy derivative. Sodium hydroxide or potassium carbonate is commonly used to deprotonate hydroxylamine, enhancing its nucleophilicity.

The general reaction scheme is as follows:
$$
\text{3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide} + \text{NH}_2\text{OH} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Selection : Polar protic solvents like methanol or ethanol are preferred due to their ability to solubilize both the carboximidamide intermediate and hydroxylamine. Ethanol offers a balance between reactivity and safety, with yields reaching 75–85% under reflux conditions.
  • Temperature : Elevated temperatures (60–80°C) accelerate the reaction but require careful control to avoid decomposition. Prolonged heating above 80°C leads to side reactions, including over-oxidation.
  • Base Concentration : A molar ratio of 1:1.2 (carboximidamide:base) ensures complete deprotonation of hydroxylamine without causing saponification of the solvent.
Table 1: Yield Variation with Reaction Parameters
Solvent Temperature (°C) Base Yield (%)
Methanol 60 NaOH 72
Ethanol 70 K₂CO₃ 83
Isopropanol 80 NaHCO₃ 68

Multi-Step Synthesis via Intermediate Formation

Alternative routes involve constructing the carboximidamide core and piperidinylmethyl group sequentially. This approach is advantageous for introducing functional groups with steric or electronic constraints.

Nitrosation-Rearrangement Pathway

A method adapted from phosphonamidate synthesis (Scheme 1 in) involves nitrosation of a malononitrile precursor (5 ) followed by rearrangement and dehydration. While originally designed for oxadiazole derivatives, this pathway can be modified for benzene-carboximidamides:

  • Nitrosation : Malononitrile reacts with hydroxylamine hydrochloride under acidic conditions to form an intermediate nitroso compound.
  • Rearrangement : Treatment with sodium hydroxide induces a Beckmann rearrangement, yielding a carboximidamide skeleton.
  • Functionalization : The piperidinylmethyl group is introduced via Mannich reaction, using piperidine and formaldehyde.

This method achieves an overall yield of 50–55% but requires stringent control over reaction stoichiometry to avoid byproducts.

Critical Analysis of Synthetic Routes

Efficiency and Scalability

The direct hydroxylamine substitution method is superior for large-scale production, offering shorter reaction times (4–6 hours) and higher yields compared to multi-step pathways (>72 hours, 50–65% yields). However, multi-step synthesis allows greater flexibility in modifying substituents, making it valuable for structure-activity relationship studies.

Byproduct Formation and Mitigation

Common byproducts include:

  • Over-hydroxylated derivatives : Caused by excess hydroxylamine or prolonged reaction times.
  • Piperidine ring-opened products : Observed in acidic conditions due to protonation of the piperidine nitrogen.

Mitigation strategies include:

  • Using a hydroxylamine:carboximidamide ratio of 1.1:1.
  • Maintaining pH > 10 to stabilize the piperidinylmethyl group.

Chemical Reactions Analysis

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions with halogenating agents.

Common reagents and conditions used in these reactions include hydroxylamine for the synthesis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Effects

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interact with molecular targets involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death) in certain cancer cell lines. This mechanism highlights its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, modulating various biochemical pathways. Its interactions with specific enzymes could influence metabolic processes, making it a candidate for drug development targeting metabolic disorders.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under controlled conditions. Common solvents include methanol or ethanol, often using sodium hydroxide as a base at temperatures ranging from 60°C to 80°C.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

In vitro assays demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Cell viability assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its role as a PHD inhibitor. This compound inhibits the activity of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD enzymes, the compound can modulate the activity of HIFs, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of carboximidamide and piperidinylmethyl derivatives. Key structural analogues include:

Compound Name Substituent Modifications Key Structural Differences
2-(Piperidin-1-ylmethyl)phenol derivatives (e.g., Compounds 21–24, 28–30 ) Phenol/naphthol core Replaces carboximidamide with hydroxyl group; increased hydrophilicity.
N'-Hydroxy-3-(Hydroxymethyl)piperidine-1-carboximidamide (CAS: 1251507-59-1 ) Piperidine core Benzene ring replaced with piperidine; altered steric and electronic properties.
3-Amino-N'-hydroxybenzene-1-carboximidamide (CAS: Unlisted ) Amino substituent Lacks piperidinylmethyl group; increased polarity due to -NH₂.
3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide (CAS: Unlisted ) Chlorophenoxymethyl group Introduces Cl and ether linkage; enhanced steric bulk and electronegativity.

Physicochemical Properties

  • Lipophilicity: The target compound’s LogP (1.41) is lower than phenol derivatives (e.g., 2-(piperidin-1-ylmethyl)naphthalen-1-ol (28 ), estimated LogP ~2.5–3.0 due to naphthol’s hydrophobicity).
  • Solubility: The hydroxyimino group enhances aqueous solubility compared to non-polar analogues like 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol (24 ), which has a higher LogP (~3.0).
  • Acid-Base Behavior: The pKa of 10.03 suggests weak basicity, contrasting with phenolic analogues (pKa ~10–12 ).

NMR Spectral Analysis

Comparative NMR studies (e.g., Figure 6 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent effects. For example:

  • Phenol Derivatives: Downfield shifts in aromatic protons due to electron-donating groups (e.g., -OH).
  • Chlorophenoxymethyl Analogues: Upfield shifts in Cl-substituted regions due to electron-withdrawing effects .

Biological Activity

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_3O, with a molecular weight of approximately 235.28 g/mol. The structure includes a hydroxyl group, a piperidine ring, and a carboximidamide functional group, which collectively contribute to its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under controlled conditions. The reaction is usually conducted in solvents like methanol or ethanol, often in the presence of a base such as sodium hydroxide, at temperatures ranging from 60°C to 80°C.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

1. Enzyme Interaction:

  • The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways. Interaction studies suggest that it can bind to specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .

2. Anticancer Properties:

  • Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been observed to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

3. Modulation of Biological Pathways:

  • The interactions facilitated by the piperidine ring enhance the compound's ability to modulate various biological pathways. This modulation can lead to significant therapeutic implications, particularly in the treatment of diseases where these pathways are disrupted .

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. The hydroxyl group plays a crucial role in enhancing binding affinity, while the piperidine ring aids in stabilizing these interactions. This can lead to inhibition or activation of target proteins, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
N'-hydroxy-3-(piperidin-4-ylmethyl)benzene-1-carboximidamideVariation in piperidine substitution affects interaction profiles.
N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamideMorpholine ring provides different reactivity and biological properties.
N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzenecarboximidamidePyrrolidine ring imparts distinct chemical properties compared to piperidine.

These comparisons highlight how slight modifications in structure can significantly influence the biological activity and pharmacological potential of these compounds .

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer efficacy of this compound in vitro:

Case Study 1: Apoptosis Induction

  • In an experimental setup involving MCF cell lines, treatment with this compound led to increased rates of apoptosis compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

  • Another study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in managing metabolic disorders .

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